1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole
CAS No.: 477870-00-1
Cat. No.: VC8119340
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol
* For research use only. Not for human or veterinary use.
![1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole - 477870-00-1](/images/structure/VC8119340.png)
Specification
CAS No. | 477870-00-1 |
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Molecular Formula | C14H18N2O |
Molecular Weight | 230.31 g/mol |
IUPAC Name | 1-[(4-tert-butylphenyl)methoxy]imidazole |
Standard InChI | InChI=1S/C14H18N2O/c1-14(2,3)13-6-4-12(5-7-13)10-17-16-9-8-15-11-16/h4-9,11H,10H2,1-3H3 |
Standard InChI Key | DXWYPOLRGKWBOK-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)CON2C=CN=C2 |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CON2C=CN=C2 |
Introduction
Chemical Identity and Structural Features
1-{[4-(tert-Butyl)benzyl]oxy}-1H-imidazole (IUPAC name: 1-[(4-tert-butylbenzyl)oxy]-1H-imidazole) is a heterocyclic organic compound with the molecular formula C₁₅H₂₀N₂O. Its structure comprises a five-membered imidazole ring substituted at the 1-position by an oxygen-linked 4-tert-butylbenzyl group. The tert-butyl moiety introduces significant steric bulk and hydrophobicity, which may influence solubility, metabolic stability, and binding interactions in biological systems .
Key Structural Attributes:
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Imidazole Core: A planar, aromatic ring with two nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and coordination chemistry.
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Benzyloxy Linker: A methylene-oxygen bridge connecting the imidazole to the 4-tert-butylbenzyl group, enhancing conformational flexibility.
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tert-Butyl Substituent: A branched alkyl group at the para position of the benzyl ring, contributing to lipophilicity and steric shielding .
Synthesis and Manufacturing Approaches
While no explicit synthesis protocol for 1-{[4-(tert-butyl)benzyl]oxy}-1H-imidazole is documented in the provided sources, its preparation can be inferred from analogous imidazole derivatives. Two plausible routes are outlined below, leveraging established methods for imidazole functionalization .
Route 1: Nucleophilic Substitution of Preformed Imidazole
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Synthesis of 4-(tert-Butyl)benzyl Bromide:
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Alkylation of Imidazole:
Route 2: Mitsunobu Reaction for Ether Formation
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Substrates: 1H-imidazole and 4-(tert-butyl)benzyl alcohol.
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Conditions: Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF .
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Reaction:
Physicochemical Properties and Stability
Experimental data for this compound are absent in the reviewed literature, but properties can be extrapolated from structurally related imidazoles :
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